N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of a cyclohexyl group, a 4-methylphenyl group, and a sulfonyl group attached to the glycine backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDLJVPGLUJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycinamide
- N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]alanine
Uniqueness
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
